molecular formula C10H14ClNS B1312702 N-tert-Butylbenzenesulfinimidoyl Chloride CAS No. 49591-20-0

N-tert-Butylbenzenesulfinimidoyl Chloride

Cat. No. B1312702
CAS RN: 49591-20-0
M. Wt: 215.74 g/mol
InChI Key: RZJYQVFWNHEPTH-UHFFFAOYSA-N
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Description

N-tert-Butylbenzenesulfinimidoyl Chloride is a useful oxidant for organic synthesis reactions . It is a good electrophile, and the sulfimide S=N bond can be attacked by nucleophiles, such as alkoxides, enolates, and amide ions .


Synthesis Analysis

This reagent can be synthesized quickly and in near-quantitative yield by reacting phenyl thioacetate with tert-butyldichloroamine in hot benzene . After the reaction is complete, the product can be isolated as a yellow, moisture-sensitive solid by vacuum distillation .


Molecular Structure Analysis

The molecular formula of N-tert-Butylbenzenesulfinimidoyl Chloride is C10H14ClNS . Its average mass is 215.743 Da and its monoisotopic mass is 215.053543 Da .


Chemical Reactions Analysis

N-tert-Butylbenzenesulfinimidoyl Chloride has been used in the preparation of a range of unsymmetrical ketones from aldehydes in one simple synthetic operation by addition of organolithium compounds followed by an oxidation .


Physical And Chemical Properties Analysis

N-tert-Butylbenzenesulfinimidoyl Chloride appears as yellow to deep yellow-red crystals or powder . It has a melting point of 51 to 53 °C and a boiling point of 112 to 116 °C . It decomposes in water but is soluble in other solvents like benzene, THF, and DCM .

Scientific Research Applications

Oxidation of Alcohols

N-tert-Butylbenzenesulfinimidoyl Chloride has been used in the oxidation of various primary and secondary alcohols to corresponding aldehydes and ketones. This process is efficient and maintains the integrity of functional groups in alcohols, making it particularly effective for alcohols forming labile aldehydes due to its mild conditions. Further, it allows selective oxidation of primary hydroxyl groups in diols. The catalytic oxidation involves chlorination of sulfenamide by N-chlorosuccinimide, leading to the formation of N-tert-butylbenzenesulfinimidoyl Chloride, which then oxidizes alcohols in the presence of potassium carbonate (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).

Dehydrogenation of Carboxylic Acid Derivatives

It is also utilized in the one-pot dehydrogenation of carboxylic acid derivatives like N-acyl-2-oxazolidones, δ-lactones, and δ-lactams to α,β-unsaturated carbonyl compounds. This process occurs smoothly at -78°C, with lithium enolates of these compounds treated with N-tert-butylbenzenesulfinimidoyl Chloride (Matsuo & Aizawa, 2005).

Mannich-Type Reactions

N-tert-butylbenzenesulfinimidoyl Chloride has been involved in oxidative Mannich reactions of N-carbobenzyloxy amines with 1,3-dicarbonyl compounds. This process establishes efficient carbon-carbon bond formation at the alpha-position of nitrogen (Matsuo, Tanaki, & Ishibashi, 2006).

Safety And Hazards

N-tert-Butylbenzenesulfinimidoyl Chloride is corrosive . It has been labeled with the signal word “Danger” and hazard statements H290 and H314 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

N-tert-Butylbenzenesulfinimidoyl Chloride is a promising reagent for organic synthesis reactions . Its ability to act as a good electrophile and its reactivity with various nucleophiles make it a versatile tool in the synthesis of a wide range of organic compounds .

properties

IUPAC Name

tert-butylimino-chloro-phenyl-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJYQVFWNHEPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=S(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Record name N-tert-Butylbenzenesulfinimidoyl chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-tert-Butylbenzenesulfinimidoyl_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463732
Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butylbenzenesulfinimidoyl Chloride

CAS RN

49591-20-0
Record name N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride
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Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Record name N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE
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Record name N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-Butylbenzenesulfinimidoyl Chloride
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Reactant of Route 5
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Reactant of Route 6
N-tert-Butylbenzenesulfinimidoyl Chloride

Citations

For This Compound
100
Citations
J Matsuo, D Iida, H Yamanaka, T Mukaiyama - Tetrahedron, 2003 - Elsevier
… Mechanistic investigation suggested that the chlorination of the sulfenamide 1 by NCS led to the formation of a key species, N-tert-butylbenzenesulfinimidoyl chloride (2), which in turn …
Number of citations: 92 www.sciencedirect.com
J Matsuo - Journal of Synthetic Organic Chemistry, Japan, 2004 - jstage.jst.go.jp
Various alcohols are smoothly oxidized to the corresponding carbonyl compounds by using a stoichiometric amount of a new oxidant, N-tert-butylbenzenesulfinimidoyl chloride(1), in …
Number of citations: 13 www.jstage.jst.go.jp
K Tahara - Journal of Synthetic Organic Chemistry, Japan, 2002 - jstage.jst.go.jp
標題 化合物, 塩 化 N-tert-ブ チ ルベ ンゼ ンスル フィンイ ミドイル 1 お よび N-tert-ブ チ ルベ ンゼ ンスル フエンアミ ド 2 は, 第 1 級 お よび第 2 級 アルコールをそれぞれ
Number of citations: 3 www.jstage.jst.go.jp
J Matsuo, T Mukaiyama - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 49591‐20‐0 ] C 10 H 14 ClNS (MW 215.74) InChI = 1S/C10H14ClNS/c1‐10(2,3)12‐13(11)9‐7‐5‐4‐6‐8‐9/h4‐8H,1‐3H3 InChIKey = RZJYQVFWNHEPTH‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com
J Matsuo, Y Aizawa - Tetrahedron letters, 2005 - Elsevier
… We have recently reported a new method for dehydrogenation of ketones to the corresponding α,β-unsaturated ketones by using N-tert-butylbenzenesulfinimidoyl chloride (1), 5 and the …
Number of citations: 52 www.sciencedirect.com
M Jun-ichi, K Hiroki, I Hiroyuki - 2007 - core.ac.uk
… a new method for mild and direct dehydrogenation of carbonyl compounds to the corresponding α,β-unsaturated carbonyl compounds using N-tert-butylbenzenesulfinimidoyl chloride (1…
Number of citations: 0 core.ac.uk
J Matsuo, Y Tanaki, H Ishibashi - Tetrahedron letters, 2007 - Elsevier
… a C–H bond at the position next to the nitrogen atom of lactams with alkyl malonates proceeded effectively by dehydrogenation of lactams with N-tert-butylbenzenesulfinimidoyl chloride, …
Number of citations: 8 www.sciencedirect.com
J Matsuo, Y Tanaki, H Ishibashi - Organic Letters, 2006 - ACS Publications
… We considered that the first point would be possible by utilizing the oxidation of amines with N-tert-butylbenzenesulfinimidoyl chloride (1), 5 which oxidizes various amines to the …
Number of citations: 30 pubs.acs.org
J Matsuo, H Kawai, H Ishibashi - Tetrahedron letters, 2007 - Elsevier
… a new method for mild and direct dehydrogenation of carbonyl compounds to the corresponding α,β-unsaturated carbonyl compounds using N-tert-butylbenzenesulfinimidoyl chloride (1…
Number of citations: 9 www.sciencedirect.com
J Matsuo, Y Aizawa - Chemical communications, 2005 - pubs.rsc.org
… In 2000, we introduced N-tert-butylbenzenesulfinimidoyl chloride (1) as a new and variable oxidation (dehydrogenation) reagent for organic synthesis, 12 and various oxidation …
Number of citations: 10 pubs.rsc.org

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